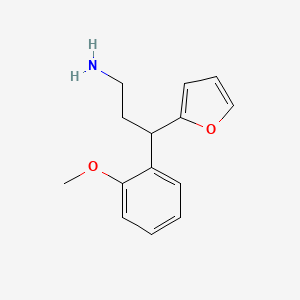

3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine, also known as 2-FMPP, is an organic compound with a molecular formula of C10H13NO2. It is a derivative of phenethylamine, a class of compounds which are widely studied in the scientific community due to their potential applications in medicine, biochemistry, and pharmacology. In particular, 2-FMPP has been studied for its potential use in the synthesis of other compounds, as well as its potential biochemical and physiological effects.

科学的研究の応用

Organosilicon Synthesis

A method for synthesizing isocyanates, including those of the furan series, involves silylation of starting amines followed by phosgenation. This approach yields known and unknown isocyanates, demonstrating the compound's role in synthesizing furan derivatives with potential applications in various chemical industries (Lebedev et al., 2006).

Photochemical Synthesis of Oxadiazoles

A photochemical methodology facilitates the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, utilizing irradiation in methanol with ammonia or primary/secondary aliphatic amines. This process highlights the compound's utility in creating oxadiazole derivatives with potential significance in pharmaceutical and material sciences (Buscemi et al., 2001).

Aza-Piancatelli Rearrangement

The furan-2-yl(phenyl)methanol undergoes a smooth aza-Piancatelli rearrangement in the presence of aryl amines, catalyzed by phosphomolybdic acid. This process yields trans-4,5-disubstituted cyclopentenone derivatives, demonstrating the compound's application in organic synthesis for creating complex molecular structures (Reddy et al., 2012).

Silicon Complex Synthesis

2-Furancarbinol reacts with various chlorosilanes to produce (furan-2-yl)methoxy silicon complexes, showcasing the role of the furan compound in developing organosilicon materials with potential applications in catalysis, materials science, and polymer chemistry (Singh et al., 2013).

Photophysical Properties

The study of the photophysical properties of chalcone derivatives, including those with furan-2-yl groups, in various solvents reveals insights into intramolecular charge transfer interactions. This research underscores the compound's significance in the development of optical materials and sensors (Kumari et al., 2017).

特性

IUPAC Name |

3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-16-13-6-3-2-5-11(13)12(8-9-15)14-7-4-10-17-14/h2-7,10,12H,8-9,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDIXAAZRDFVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CCN)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indolizin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2858450.png)

![[(2R,4S)-2-Methyl-1,1-dioxothian-4-yl]methanamine;hydrochloride](/img/structure/B2858452.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858456.png)

![6-fluoro-3-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}quinazolin-4(3H)-one](/img/structure/B2858464.png)

![2-(3,5-dimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2858466.png)

![7-Fluoro-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2858467.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2858470.png)